molecular formula C25H22N2O5S B2862255 2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 866814-04-2

2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2862255
CAS No.: 866814-04-2
M. Wt: 462.52
InChI Key: DZXHGPQWPRSKQS-UHFFFAOYSA-N
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Description

This compound is a quinoline-based acetamide derivative featuring a 4-methoxybenzenesulfonyl group at position 3 of the quinoline core and an N-(2-methylphenyl)acetamide substituent at position 1. The 4-methoxybenzenesulfonyl moiety introduces electron-donating properties, which may enhance metabolic stability or binding interactions compared to halogenated analogs. The 2-methylphenyl group on the acetamide side chain likely influences steric and electronic interactions in biological systems .

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-17-7-3-5-9-21(17)26-24(28)16-27-15-23(25(29)20-8-4-6-10-22(20)27)33(30,31)19-13-11-18(32-2)12-14-19/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXHGPQWPRSKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides.

    Attachment of the Methoxyphenyl Group: This step can be achieved through electrophilic aromatic substitution reactions.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways involved in inflammation and cancer progression, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Sulfonyl Substituent Acetamide Substituent Quinoline Modifications Key References
Target Compound: 2-[3-(4-Methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide 4-Methoxyphenyl 2-Methylphenyl None
2-[3-(4-Chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide 4-Chlorophenyl 3-Methylphenyl 6-Ethyl
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide Phenyl 4-Chlorophenyl 6-Ethyl
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Methylsulfonyl 4-Chloro-2-nitrophenyl Not a quinoline derivative

Structural and Functional Insights:

Methoxy groups are known to enhance metabolic stability in drug design . In , a methylsulfonyl group is attached directly to the acetamide nitrogen, a distinct structural feature absent in quinoline-based analogs.

Acetamide Substituents :

  • The 2-methylphenyl group in the target compound introduces steric hindrance compared to 3-methylphenyl () or 4-chlorophenyl (). This may influence receptor-binding specificity or pharmacokinetic properties.
  • The 4-chloro-2-nitrophenyl group in highlights nitro-functionalized analogs, which are often intermediates in synthesizing heterocycles but may confer higher toxicity.

The target compound lacks this modification, suggesting differences in lipophilicity and bioavailability.

Research Findings and Implications

  • Synthetic Routes: Analogous compounds (e.g., ) are synthesized via sulfonylation of quinoline precursors followed by acetamide coupling. The target compound likely follows a similar pathway, utilizing 4-methoxybenzenesulfonyl chloride and 2-methylphenylamine .
  • Biological Activity: While explicit data for the target compound are unavailable, structurally related quinoline sulfonamides exhibit antitumor activity (e.g., inhibition of tyrosine kinases) and antibacterial effects (e.g., DNA gyrase inhibition) . The 4-methoxy group may modulate these activities by altering electronic interactions with target proteins.
  • Crystallographic Data: Compounds like and have been structurally characterized using X-ray crystallography (via SHELX software ), revealing planar quinoline cores and intermolecular hydrogen bonding involving sulfonyl and acetamide groups. These interactions may guide the design of co-crystals or salts for improved stability.

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